

OXi8007 vs. BNC105P: A Comparative Review of Two Vascular Disrupting Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OXi8007

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A Detailed Examination of Preclinical and Clinical Data for Two Promising Tubulin-Targeting Cancer Therapeutics

In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy, aiming to obliterate the established tumor vasculature, leading to widespread tumor cell death. This review provides a comprehensive comparison of two such agents, **OXi8007** and BNC105P, both of which are prodrugs that target tubulin polymerization in endothelial cells. We delve into their mechanisms of action, preclinical efficacy, and available clinical data to offer a valuable resource for researchers, scientists, and drug development professionals.

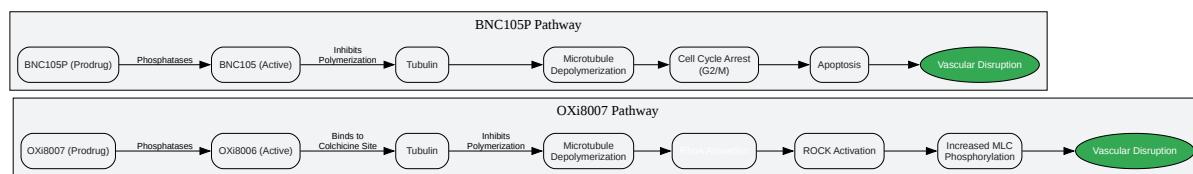
Mechanism of Action: Targeting the Building Blocks of the Vasculature

Both **OXi8007** and BNC105P function as tubulin polymerization inhibitors. They are administered as inactive, water-soluble phosphate prodrugs, which are then converted into their active forms, OXi8006 and BNC105 respectively, by phosphatases in the body.[\[1\]](#)[\[2\]](#)

OXi8007: The active form, OXi8006, is an indole-based compound that binds to the colchicine site on tubulin, leading to the inhibition of microtubule assembly.[\[1\]](#) This disruption of the microtubule network in activated endothelial cells triggers a signaling cascade involving the activation of RhoA.[\[1\]](#) The subsequent activation of RhoA kinase (ROCK) leads to increased

phosphorylation of myosin light chain (MLC), resulting in actin bundling, stress fiber formation, and ultimately, endothelial cell shape changes and vascular disruption.[1]

BNC105P: The active form, BNC105, is a benzofuran derivative that also inhibits tubulin polymerization.[2] This inhibition leads to a blockage of mitotic spindle formation and cell cycle arrest, ultimately inducing apoptosis in activated endothelial cells and disrupting tumor vasculature.[2] In addition to its VDA activity, BNC105 has a direct cytotoxic effect on tumor cells.[2] A notable feature of BNC105 is that it is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter, which could be advantageous in overcoming certain forms of drug resistance.[2]



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Figure 1: Simplified signaling pathways of **OXi8007** and BNC105P.

Preclinical Data: A Head-to-Head Look at In Vitro and In Vivo Performance

Both **OXi8007** and BNC105P have demonstrated potent anti-cancer activity in preclinical studies. The following tables summarize the available quantitative data for a comparative analysis.

In Vitro Activity

Parameter	OXi8006 (Active form of OXi8007)	BNC105 (Active form of BNC105P)	Reference
Tubulin Polymerization Inhibition (IC50)	1.1 μ M	Not explicitly stated, but described as a potent inhibitor.	[1]
Cytotoxicity (GI50) - HUVEC (activated)	41 nM	80-fold higher potency against proliferating vs. non-proliferating endothelial cells.	[3][4]
Cytotoxicity (GI50) - MDA-MB-231 (Breast Cancer)	32 nM	Not Available	[3]
Cytotoxicity (GI50) - DU-145 (Prostate Cancer)	25.7 nM (average for NCI-H460, DU-145, SK-OV-3)	Not Available	[1]
Cytotoxicity (GI50) - Renca (Kidney Cancer)	Sensitive	Sensitive	[2]

In Vivo Efficacy

Model	OXi8007	BNC105P	Reference
MDA-MB-231-luc Breast Cancer Xenograft	350 mg/kg dose led to >93% reduction in bioluminescence signal at 6 hours.	Not Available	[1]
Renca-luc Kidney Cancer Orthotopic Model	250 mg/kg dose resulted in rapid vascular shutdown (>98% within 4 hours). Monotherapy showed no significant tumor growth delay, but combination with cabozantinib or checkpoint inhibitors improved survival.	Not Available	[2]
Various Xenograft Models	Not Available	10 mg/kg dose achieved >95% vascular disruption at 3 hours. Treatment caused tumor regressions with 20% complete tumor clearance in one study.	[4][5]

Pharmacokinetic Profile

Parameter	OXi8007/OXi8006 (Mice)	BNC105P/BNC105 (Human - Phase I)	Reference
Prodrug Half-life (t _{1/2})	OXi8007: 49 min	BNC105P: 0.13 hours (7.8 min)	[2][6]
Active Drug Half-life (t _{1/2})	OXi8006: 119 min	BNC105: 0.57 hours (34.2 min)	[2][6]

Clinical Development

BNC105P has undergone more extensive clinical evaluation compared to **OXi8007**.

- Phase I: A first-in-human study established a recommended Phase II dose of 16 mg/m² administered as a 10-minute infusion on days 1 and 8 of a 21-day cycle. The drug was generally well-tolerated.[6]
- Phase II:
 - In a trial for metastatic renal cell carcinoma (mRCC), the combination of BNC105P with everolimus did not meet the primary endpoint of improving 6-month progression-free survival (PFS) in an unselected population. However, subgroup analyses suggested potential benefits in patients with liver metastases or a previous nephrectomy.[7]
 - In a single-arm Phase II trial for malignant pleural mesothelioma, BNC105P showed a manageable safety profile but had insufficient single-agent activity to warrant further investigation in this setting.[8]

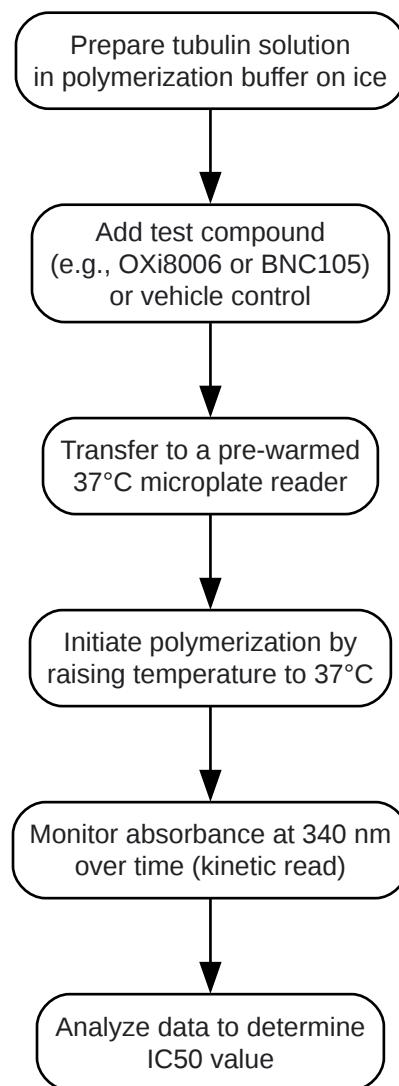
Information on the clinical development of **OXi8007** is limited in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of **OXi8007** and BNC105P.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.



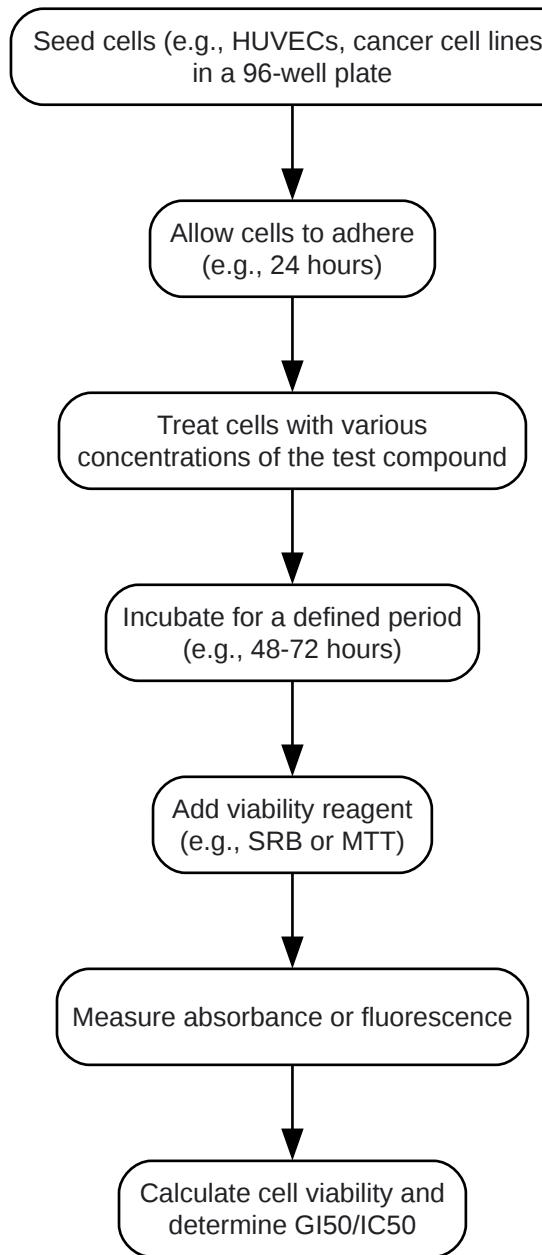
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Figure 2: General workflow for a tubulin polymerization assay.

A common method involves monitoring the increase in light scattering as tubulin polymerizes, which is measured as an increase in absorbance at 340 nm. The reaction mixture typically contains purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound. The reaction is initiated by raising the temperature from 4°C to 37°C.

Cell Viability/Cytotoxicity Assay (e.g., SRB or MTT Assay)

These assays determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).



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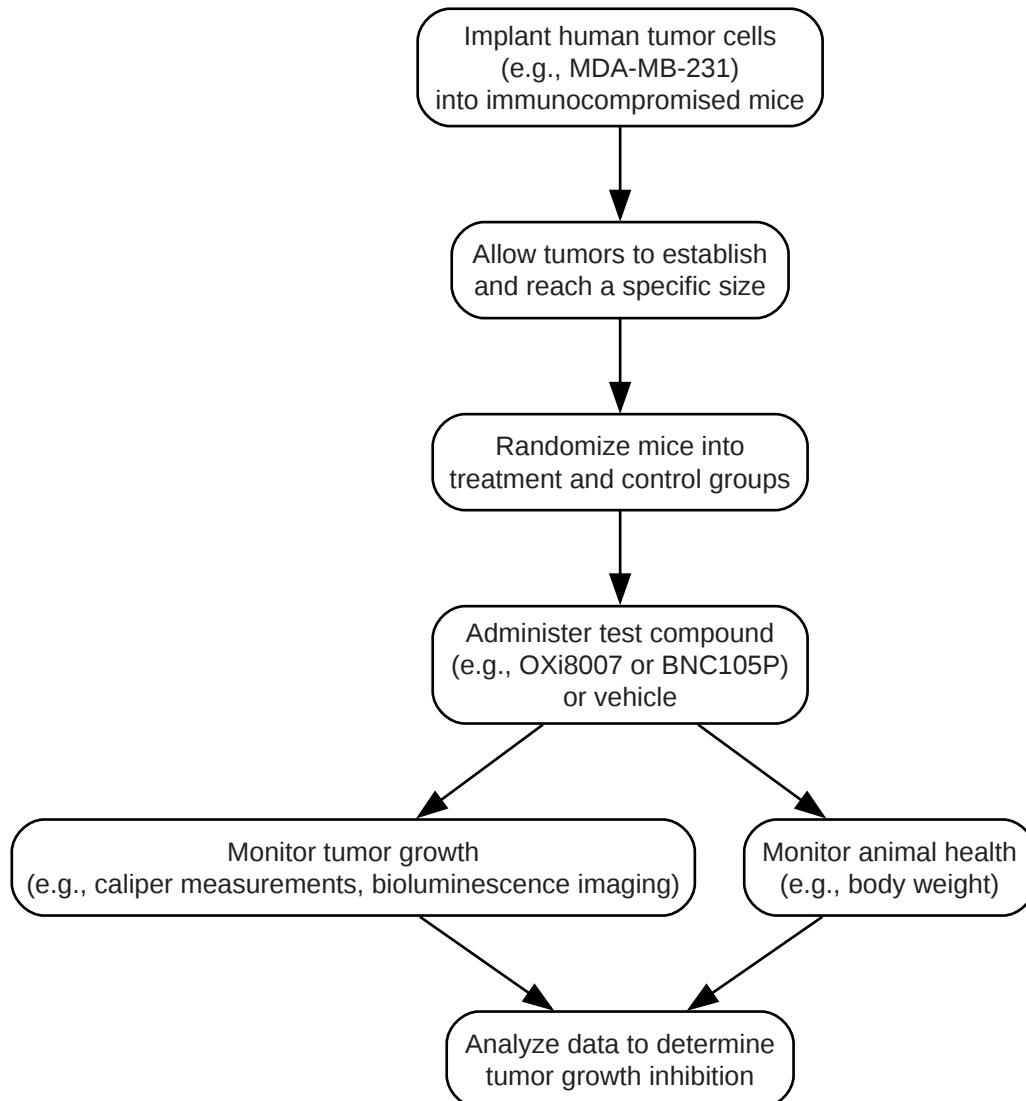
Figure 3: General workflow for a cell viability/cytotoxicity assay.

Cells are seeded in microplates and, after attachment, are treated with a range of concentrations of the test compound. After a set incubation period, a reagent is added that is

converted into a colored or fluorescent product by viable cells. The amount of product, measured by a plate reader, is proportional to the number of living cells.

In Vivo Xenograft Model

These studies evaluate the anti-tumor efficacy of a compound in a living organism.



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Figure 4: General workflow for an in vivo xenograft study.

Human cancer cells are injected into immunocompromised mice, either subcutaneously or orthotopically. Once tumors are established, the mice are treated with the drug or a placebo.

Tumor growth is monitored over time using methods like caliper measurements or in vivo imaging (e.g., bioluminescence for luciferase-expressing cells).

Conclusion

OXi8007 and BNC105P are both promising vascular disrupting agents with a shared mechanism of targeting tubulin polymerization. Preclinical data indicate that both compounds are potent inhibitors of endothelial and cancer cell proliferation and can induce significant vascular disruption in tumor models.

BNC105P has progressed further in clinical development, with Phase I and II trials completed. While it has shown a manageable safety profile, its efficacy as a monotherapy or in the combinations tested so far has been modest, highlighting the need for better patient selection strategies or different combination partners.

OXi8007 has demonstrated robust preclinical activity, particularly in breast and kidney cancer models. The elucidation of its downstream signaling pathway involving RhoA provides a more detailed understanding of its mechanism. Further clinical investigation of **OXi8007** is warranted to determine its therapeutic potential in humans.

Direct comparative studies of these two agents would be highly valuable to definitively assess their relative efficacy and safety. Future research should also focus on identifying predictive biomarkers to guide patient selection and on exploring novel combination therapies to enhance the anti-tumor activity of these vascular disrupting agents.

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- To cite this document: BenchChem. [OXi8007 vs. BNC105P: A Comparative Review of Two Vascular Disrupting Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418468#oxi8007-versus-bnc105p-a-comparative-review]

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